molecular formula C6H2F3KO7S3 B2617306 Potassium;2,4,6-tris(fluorosulfonyl)phenolate CAS No. 1342799-68-1

Potassium;2,4,6-tris(fluorosulfonyl)phenolate

Cat. No.: B2617306
CAS No.: 1342799-68-1
M. Wt: 378.35
InChI Key: SAPQUEYECYJRQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2,4,6-tris(fluorosulfonyl)phenolate is a chemical compound with the molecular formula C6H2F3KO7S3 It is known for its unique structure, which includes three fluorosulfonyl groups attached to a phenolate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2,4,6-tris(fluorosulfonyl)phenolate typically involves the fluorination of 2,4,6-tris(chlorosulfonyl)phenol. This process is carried out under anhydrous conditions using potassium fluoride in a solvent such as dioxane. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Potassium;2,4,6-tris(fluorosulfonyl)phenolate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride and solvents like dioxane are commonly used.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the fluorosulfonyl groups.

Scientific Research Applications

Potassium;2,4,6-tris(fluorosulfonyl)phenolate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium;2,4,6-tris(fluorosulfonyl)phenolate involves its ability to participate in nucleophilic substitution reactions. The fluorosulfonyl groups are highly electron-withdrawing, making the phenolate ring more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

  • 2,4,6-tris(chlorosulfonyl)phenolate
  • 2,4,6-tris(bromosulfonyl)phenolate

Comparison: Potassium;2,4,6-tris(fluorosulfonyl)phenolate is unique due to the presence of fluorosulfonyl groups, which impart distinct chemical properties compared to its chlorosulfonyl and bromosulfonyl analogs. The fluorine atoms increase the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

potassium;2,4,6-tris(fluorosulfonyl)phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQUEYECYJRQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3KO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.